molecular formula C14H14BrN3O2 B5555068 5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide

5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide

Cat. No. B5555068
M. Wt: 336.18 g/mol
InChI Key: PZAKAFVYPOWITI-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide, also known as BDF, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which is crucial for the regulation of gene expression.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • 5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide derivatives have demonstrated significant antimicrobial and anticancer properties. In a study by Kumar et al. (2015), specific benzohydrazide derivatives showed potent antimicrobial and anticancer activities, with compound 22 being particularly effective against cancer, surpassing standard drugs in efficacy.

Industrial Scale-Up for Therapeutic Applications

  • The compound is a key intermediate in the synthesis of SGLT2 inhibitors, which are being explored for diabetes therapy. Zhang et al. (2022) detailed an effective and cost-efficient industrial-scale synthesis process for a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, emphasizing its relevance in manufacturing therapeutic agents (Zhang et al., 2022).

Analgesic and Antifungal Properties

  • Research has also uncovered the potential analgesic and antifungal properties of similar compounds. Raj et al. (2007) synthesized and evaluated benzohydrazide derivatives, discovering promising analgesic activity and in vitro antiproliferative activity in certain compounds (Raj et al., 2007).

properties

IUPAC Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-18(2)11-5-3-10(4-6-11)9-16-17-14(19)12-7-8-13(15)20-12/h3-9H,1-2H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKAFVYPOWITI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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